molecular formula C6H6BrN3 B1344675 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile CAS No. 1007518-24-2

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1344675
CAS No.: 1007518-24-2
M. Wt: 200.04 g/mol
InChI Key: HXHGHKZQUZNBOG-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile: is an organic compound with the molecular formula C6H6BrN3 and a molecular weight of 200.04 g/mol It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For instance, it may inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine, by forming a stable complex with the enzyme. This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects such as liver damage and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are primarily mediated by cytochrome P450 enzymes, which convert this compound into more water-soluble metabolites for excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, influencing its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can determine its specific biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-bromo-1H-pyrazole with a suitable nitrile-containing reagent. One common method involves the use of 3-bromopropionitrile as a starting material. The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazole derivative .

Scientific Research Applications

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which allows for diverse chemical reactivity and the potential for forming a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHGHKZQUZNBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629699
Record name 3-(4-Bromo-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007518-24-2
Record name 3-(4-Bromo-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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